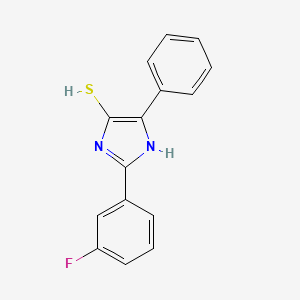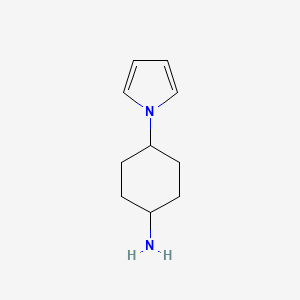
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound with a complex chemical structure. This compound showcases unique interactions within chemical and biological systems, making it an intriguing subject for various scientific disciplines. The quinoline moiety, combined with furan and oxadiazole rings, contributes to its distinctive properties.
Synthetic Routes and Reaction Conditions
Preparation of this compound involves several key synthetic steps:
Starting Materials: 3,4-dihydroquinoline and furan.
Initial Reaction: Formation of 3,4-dihydroquinolin-1(2H)-one.
Intermediate Formation: Synthesis of furan-2-carbaldehyde oxime.
Final Step: Coupling reaction via oxadiazole formation, facilitated by thionyl chloride.
Industrial Production Methods
Industrially, large-scale synthesis employs optimized conditions:
Reactors: Use of continuous-flow reactors to control reaction conditions efficiently.
Catalysts: Employment of specific catalysts to enhance yield and selectivity.
Purification: Advanced techniques such as crystallization and chromatography ensure high purity.
Types of Reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reductive conditions yield hydroquinoline derivatives.
Substitution: Substitution reactions are possible at reactive sites such as the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Quinolinone analogs.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Varied functionalized ethanone derivatives.
Chemistry:
Catalysis: Acts as a ligand in catalysis, facilitating various organic transformations.
Biology:
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Medicine:
Pharmacology: Investigated for its pharmacological potential, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The compound's biological activities are derived from its interaction with molecular targets such as enzymes and receptors. The furan and oxadiazole rings facilitate binding to active sites, while the quinoline ring exerts various biochemical influences. These interactions affect signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-dihydroquinolin-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Comparison:
Uniqueness: The presence of the furan ring sets it apart, potentially enhancing specific biological activities.
Binding Efficiency: Exhibits different binding efficiencies and selectivities compared to its analogs.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its intricate structure and diverse applications in scientific research. Its unique combination of functional groups and complex molecular interactions makes it a valuable compound for further studies.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(20-9-3-6-12-5-1-2-7-13(12)20)11-24-17-19-18-16(23-17)14-8-4-10-22-14/h1-2,4-5,7-8,10H,3,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSLUKYKEFJOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)
![3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2483337.png)


![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

